![molecular formula C17H15BrN2O3 B5052543 N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-bromobenzamide](/img/structure/B5052543.png)
N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-bromobenzamide, commonly known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 has been extensively studied for its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating various cellular processes, including inflammation, immune response, and cell survival.
Mechanism of Action
BAY 11-7082 exerts its pharmacological effects by inhibiting the activity of IκB kinase (IKK), a key regulator of NF-κB activation. The inhibition of IKK by BAY 11-7082 prevents the phosphorylation and degradation of IκBα, a protein that binds to NF-κB and prevents its translocation to the nucleus. This results in the suppression of NF-κB-dependent gene expression and downstream signaling pathways.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). BAY 11-7082 has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the anti-apoptotic protein, Bcl-2.
Advantages and Limitations for Lab Experiments
BAY 11-7082 has several advantages for laboratory experiments, including its high potency and selectivity for IKK inhibition, which allows for the specific targeting of NF-κB signaling pathways. However, BAY 11-7082 has some limitations, including its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
Future Directions
The potential therapeutic applications of BAY 11-7082 are still being explored, and several future directions for research have been proposed. These include the development of novel analogs of BAY 11-7082 with improved pharmacological properties, the investigation of its effects on other signaling pathways, and the evaluation of its efficacy in preclinical and clinical settings.
In conclusion, BAY 11-7082 is a promising chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. Its ability to inhibit NF-κB activity has been shown to have anti-inflammatory and anti-cancer effects, making it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand its pharmacological properties and potential clinical applications.
Synthesis Methods
The synthesis of BAY 11-7082 involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 4-methoxyaniline to form the intermediate product, which is then reacted with N-(tert-butoxycarbonyl)glycine to obtain the final product. The synthesis of BAY 11-7082 is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield of the final product.
Scientific Research Applications
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and autoimmune disorders. The inhibition of NF-κB activity by BAY 11-7082 has been shown to have anti-inflammatory and anti-cancer effects by suppressing the expression of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
properties
IUPAC Name |
N-[(Z)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-23-14-7-5-11(6-8-14)9-15(16(19)21)20-17(22)12-3-2-4-13(18)10-12/h2-10H,1H3,(H2,19,21)(H,20,22)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCFAQRXCFAHAZ-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)N)\NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.